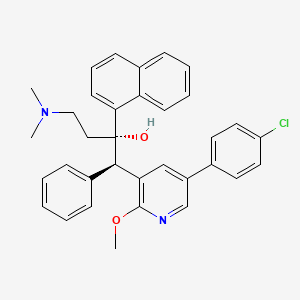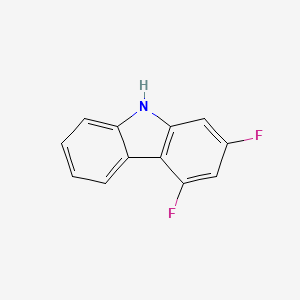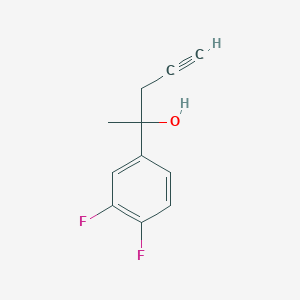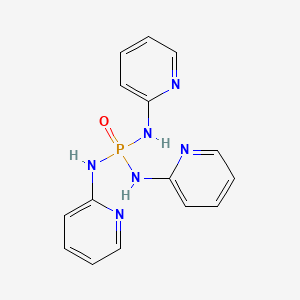
Sudapyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sudapyridine involves the bromine-metal exchange reaction of 3,5-dibromo-2-methoxypyridine with n-butyllithium in diethyl ether, followed by reaction with benzaldehyde. The resultant benzyl alcohol is then reduced using boron trifluoride etherate and triethylsilane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process likely involves large-scale optimization of the laboratory methods mentioned above, ensuring high yield and purity while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
Sudapyridine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Sudapyridine has several scientific research applications, including:
Chemistry: Used as a model compound for studying mycobacterium ATP synthase inhibitors.
Biology: Investigated for its effects on mycobacterial cells and potential use in treating tuberculosis.
Medicine: Developed as a potential treatment for drug-resistant tuberculosis, with ongoing clinical trials to evaluate its efficacy and safety
Mechanism of Action
Sudapyridine exerts its effects by inhibiting mycobacterium ATP synthase, an enzyme essential for the energy production in mycobacterial cells . By targeting this enzyme, this compound disrupts the energy metabolism of the bacteria, leading to their death. This mechanism is similar to that of bedaquiline, but this compound has been optimized to reduce cardiotoxicity and improve pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Bedaquiline: The parent compound from which sudapyridine was optimized.
Delamanid: Another antituberculosis drug with a different mechanism of action, targeting mycolic acid synthesis.
Pretomanid: Similar to delamanid, it targets mycolic acid synthesis and is used in combination therapies for tuberculosis.
Uniqueness of this compound
This compound is unique due to its optimized structure, which retains the efficacy of bedaquiline while reducing its cardiotoxicity and improving pharmacokinetic properties . This makes it a promising candidate for treating drug-resistant tuberculosis with potentially fewer side effects.
Properties
CAS No. |
1859978-72-5 |
|---|---|
Molecular Formula |
C34H33ClN2O2 |
Molecular Weight |
537.1 g/mol |
IUPAC Name |
(1R,2S)-1-[5-(4-chlorophenyl)-2-methoxypyridin-3-yl]-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol |
InChI |
InChI=1S/C34H33ClN2O2/c1-37(2)21-20-34(38,31-15-9-13-25-10-7-8-14-29(25)31)32(26-11-5-4-6-12-26)30-22-27(23-36-33(30)39-3)24-16-18-28(35)19-17-24/h4-19,22-23,32,38H,20-21H2,1-3H3/t32-,34-/m1/s1 |
InChI Key |
MMUCHWPQRGEHDV-ZFEZZJPFSA-N |
Isomeric SMILES |
CN(C)CC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=CC(=C4)C5=CC=C(C=C5)Cl)OC)O |
Canonical SMILES |
CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=CC(=C4)C5=CC=C(C=C5)Cl)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11927608.png)
![3-[[2-[2-[2-[[(2R,3R)-2-[[(2S,3S,4R)-4-[[(2R,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-5-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B11927610.png)





![Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate](/img/structure/B11927625.png)
![(1R)-1-[(3aR,4R,6R,6aR)-6-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol](/img/structure/B11927627.png)


![Methyl 4,6-dibromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B11927643.png)
![(1R,6R,7S,12S,15S,16S,17S)-6,7-dihydroxy-10,14,15-trimethyl-17-(2-methylpropyl)-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,13-triene-3,19-dione](/img/structure/B11927649.png)
